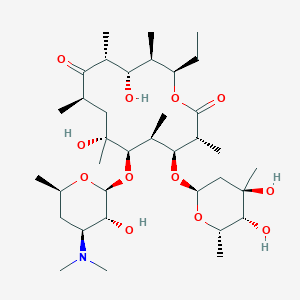

Érythromycine, 3''-O-déméthyl-12-désoxy-

Vue d'ensemble

Description

Erythromycin, 3’‘-O-demethyl-12-deoxy- is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of the 3’‘-O-methyl group and the 12-deoxy group from the erythromycin molecule. It retains the core macrolide structure, which is crucial for its biological activity. The molecular formula of Erythromycin, 3’'-O-demethyl-12-deoxy- is C37H67NO13, and it has a molecular weight of 703.9 g/mol.

Applications De Recherche Scientifique

Erythromycin, 3’'-O-demethyl-12-deoxy- has several scientific research applications, including:

Chemistry: Used as a reference compound for the development of new antibiotics and for studying the structure-activity relationship of macrolides.

Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

Industry: Utilized in the production of pharmaceutical formulations and as a standard for quality control in antibiotic manufacturing.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Erythromycin, 3’'-O-demethyl-12-deoxy- involves several steps, including demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction. These reactions are carried out under specific conditions to ensure the selective removal and addition of functional groups.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process begins with the extraction of erythromycin from the fermentation broth of Saccharopolyspora erythraea. The erythromycin is then chemically modified through a series of reactions to produce Erythromycin, 3’'-O-demethyl-12-deoxy-. The final product is obtained as a white crystalline solid with a melting point of 135-137°C.

Analyse Des Réactions Chimiques

Types of Reactions: Erythromycin, 3’'-O-demethyl-12-deoxy- undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Acetylation: Addition of an acetyl group.

Mesylation: Introduction of a mesyl group.

Amidation: Formation of an amide bond.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acetylating agents (e.g., acetic anhydride), and mesylating agents (e.g., methanesulfonyl chloride). These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield Erythromycin, 3’'-O-demethyl-12-deoxy-. Each step in the synthesis pathway is designed to introduce or remove specific functional groups, ultimately leading to the desired compound.

Mécanisme D'action

The mechanism of action of Erythromycin, 3’'-O-demethyl-12-deoxy- involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This inhibition halts the growth of bacteria and ultimately leads to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparaison Avec Des Composés Similaires

Erythromycin A: The parent compound from which Erythromycin, 3’'-O-demethyl-12-deoxy- is derived.

Erythromycin B: Another derivative with slight modifications in its structure.

Azithromycin: A macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A structurally related macrolide with enhanced activity against certain bacterial strains.

Uniqueness: Erythromycin, 3’'-O-demethyl-12-deoxy- is unique due to its specific structural modifications, which may confer distinct biological properties and potential advantages in overcoming bacterial resistance. Its ability to inhibit protein synthesis by binding to the ribosomal subunit is a common feature among macrolides, but the specific modifications in its structure can influence its efficacy and spectrum of activity.

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQUUOKNEOQBSW-HYABICGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187087 | |

| Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33442-56-7 | |

| Record name | Erythromycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)